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Compound of Interest

Compound Name: cis-3-Methyl-2-pentene

Cat. No.: B1583948 Get Quote

cis-3-Methyl-2-pentene (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[2]

Its structure contains a carbon-carbon double bond, with a specific cis (or Z) stereochemistry.

The first step in predicting and interpreting its ¹H NMR spectrum is to identify all chemically

non-equivalent protons in the molecule. Due to the lack of symmetry across the double bond

and within the substituents, there are five distinct proton environments in cis-3-Methyl-2-
pentene.

The diagram below illustrates the molecular structure with each unique proton group labeled

(a-e) for subsequent spectral assignment.

Caption: Molecular structure of cis-3-Methyl-2-pentene with non-equivalent protons labeled

(a-e).

Principles of ¹H NMR and Alkene Spectra
The interpretation of an alkene's ¹H NMR spectrum relies on three core parameters: chemical

shift, integration, and spin-spin coupling.[1][3]

Chemical Shift (δ): The location of a signal along the x-axis (in ppm) is dictated by the

electronic environment of the proton. The π-electrons of an alkene's double bond generate a

magnetic field that deshields attached protons (vinylic protons) and, to a lesser extent,

protons on adjacent carbons (allylic protons).[1][4] This causes vinylic protons to resonate

downfield, typically in the 4.5-7.0 ppm range, while allylic protons appear around 1.8-2.5

ppm.[1]
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Integration: The area under each signal is directly proportional to the number of protons

generating that signal.[1][3] This allows for the determination of the relative ratio of protons in

each unique environment.

Spin-Spin Coupling (J-coupling): Protons on adjacent carbons that are chemically non-

equivalent will split each other's signals into multiple lines (a multiplet). The splitting pattern

is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[5]

The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and

provides crucial information about the spatial relationship between the coupled protons. For

alkenes, the magnitude of J is stereochemically dependent, with cis-vinylic coupling

constants typically ranging from 6-14 Hz.[4]

Predicted ¹H NMR Spectrum Analysis
By applying the principles above to the five distinct proton environments (a-e) of cis-3-Methyl-
2-pentene, we can predict the features of its ¹H NMR spectrum.

Protons (e) - The Terminal Methyl Group (CH₃):

Chemical Shift (δ ≈ 0.97 ppm): These protons are on a standard alkyl chain, furthest from

the deshielding effect of the double bond. They are expected to appear furthest upfield.

Integration: 3H.

Multiplicity (Triplet): These three protons are adjacent to the two protons of the methylene

group (d). Following the n+1 rule (2+1=3), the signal is split into a triplet.

Protons (a) - The Vinylic Methyl Group (CH₃):

Chemical Shift (δ ≈ 1.48 ppm): These protons are attached to a carbon of the double

bond. While not directly on the double bond like vinylic protons, they are close enough to

experience some deshielding.

Integration: 3H.

Multiplicity (Doublet): These three protons are adjacent to the single vinylic proton (b).

According to the n+1 rule (1+1=2), their signal is split into a doublet.
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Protons (c) - The Allylic Methyl Group (CH₃):

Chemical Shift (δ ≈ 1.53 ppm): These protons are on a methyl group directly attached to

the double bond, making them allylic. They are deshielded compared to standard alkyl

protons.

Integration: 3H.

Multiplicity (Singlet): These protons have no non-equivalent protons on an adjacent

carbon. The neighboring carbon is part of the double bond and has no protons attached.

Therefore, this signal appears as an unsplit singlet.

Protons (d) - The Allylic Methylene Group (CH₂):

Chemical Shift (δ ≈ 1.92 ppm): As allylic protons, they are deshielded by the adjacent π-

system and are expected in the typical allylic region.

Integration: 2H.

Multiplicity (Quartet): These two protons are adjacent to the three protons of the terminal

methyl group (e). The n+1 rule (3+1=4) predicts their signal will be a quartet.

Proton (b) - The Vinylic Proton (=CH):

Chemical Shift (δ ≈ 5.17 ppm): This proton is directly attached to the double bond, placing

it in the highly deshielded vinylic region.

Integration: 1H.

Multiplicity (Quartet): This proton is coupled to the three adjacent protons of the vinylic

methyl group (a). The n+1 rule (3+1=4) predicts a quartet. The J-coupling value for this

interaction would be characteristic of coupling across a double bond.

Data Summary
The predicted ¹H NMR data for cis-3-Methyl-2-pentene is summarized in the table below. The

chemical shift and multiplicity assignments are consistent with data reported for 3-methyl-2-

pentene.[6]
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Peak Assignment
(Label)

Chemical Shift (δ,
ppm)

Integration Multiplicity

Protons (e) ~0.97 3H Triplet

Protons (a) ~1.48 3H Doublet

Protons (c) ~1.53 3H Singlet

Protons (d) ~1.92 2H Quartet

Proton (b) ~5.17 1H Quartet

Experimental Protocol for ¹H NMR Spectrum
Acquisition
This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR

spectrum.

A. Sample Preparation

Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as

chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H

spectrum.[5]

Sample Weighing: Accurately weigh approximately 5-10 mg of cis-3-Methyl-2-pentene.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean vial.

Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), whose signal is defined as 0.0 ppm.[5][7]

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition The following workflow is for a modern NMR

spectrometer (e.g., 400 MHz or higher).[1]

Caption: Standard workflow for acquiring a ¹H NMR spectrum.
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Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the magnet.[1]

Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the

magnetic field against drift.[1]

Shimming: An automated or manual shimming process is performed to optimize the

homogeneity of the magnetic field, which is critical for achieving high resolution and sharp

peaks.[1]

Acquisition: Set standard ¹H acquisition parameters and begin the experiment. The raw data

is collected as a Free Induction Decay (FID) signal.[1]

Processing: The FID is converted from a time-domain signal to a frequency-domain

spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-

corrected, and integrated to yield the final, interpretable data.[1]

Conclusion
The ¹H NMR spectrum of cis-3-Methyl-2-pentene is a clear illustration of how fundamental

NMR principles can be used for definitive structural verification. The five distinct signals, their

characteristic chemical shifts (particularly the downfield vinylic proton), specific integration

values, and predictable splitting patterns (triplet, doublet, singlet, and two quartets) all converge

to provide an unambiguous fingerprint of the molecule's structure and stereochemistry. This

guide provides the technical foundation for researchers to confidently perform and interpret

such analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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